Cas no 1006682-81-0 (N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine)

N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine is a specialized aromatic diamine derivative featuring a pyrazole-methyl substitution. This compound is of interest in synthetic organic chemistry due to its dual functional amine groups and heterocyclic moiety, which enhance its utility as a building block for pharmaceuticals, agrochemicals, and advanced materials. The presence of the methylated pyrazole group contributes to improved stability and solubility in organic solvents, facilitating its incorporation into complex molecular architectures. Its structural features make it suitable for applications in catalysis, polymer modification, and ligand design, where tailored electronic and steric properties are required. The compound’s purity and reactivity profile ensure consistent performance in demanding synthetic processes.
N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine structure
1006682-81-0 structure
Product name:N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine
CAS No:1006682-81-0
MF:C12H16N4
MW:216.282241821289
MDL:MFCD08558249
CID:4674162
PubChem ID:19616646

N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N1-Methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
    • (4-aminophenyl)methyl[(1-methylpyrazol-4-yl)methyl]amine
    • STK350798
    • SBB023740
    • ST092985
    • N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
    • N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine
    • MDL: MFCD08558249
    • Inchi: 1S/C12H16N4/c1-15(8-10-7-14-16(2)9-10)12-5-3-11(13)4-6-12/h3-7,9H,8,13H2,1-2H3
    • InChI Key: WAMLJZGQJTUBMC-UHFFFAOYSA-N
    • SMILES: N(C)(C1C=CC(=CC=1)N)CC1C=NN(C)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Topological Polar Surface Area: 47.1

N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM447456-500mg
N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
1006682-81-0 95%+
500mg
$648 2023-01-05
Enamine
EN300-230692-0.25g
N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
1006682-81-0 95%
0.25g
$481.0 2024-06-20
Enamine
EN300-230692-10.0g
N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
1006682-81-0 95%
10.0g
$4176.0 2024-06-20
Chemenu
CM447456-1g
N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
1006682-81-0 95%+
1g
$822 2023-01-05
Enamine
EN300-230692-1g
N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
1006682-81-0 95%
1g
$971.0 2023-09-15
Enamine
EN300-230692-5g
N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
1006682-81-0 95%
5g
$2816.0 2023-09-15
Aaron
AR01AOV2-500mg
N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
1006682-81-0 95%
500mg
$585.00 2025-02-11
Aaron
AR01AOV2-10g
N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
1006682-81-0 95%
10g
$5767.00 2023-12-16
Aaron
AR01AOV2-1g
N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
1006682-81-0 95%
1g
$751.00 2025-02-11
Aaron
AR01AOV2-2.5g
N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
1006682-81-0 95%
2.5g
$2642.00 2023-12-16

Additional information on N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine

Introduction to N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine (CAS No. 1006682-81-0)

N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine, a compound with the chemical identifier CAS No. 1006682-81-0, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including diamine and pyrazole moieties, makes it a versatile intermediate for synthesizing complex molecules with therapeutic relevance.

The molecular framework of N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine is a testament to the ingenuity of modern synthetic chemistry. The benzene ring serves as the core structure, flanked by two amine functionalities at the 1 and 4 positions, which are further substituted with a methyl group and a 1-methyl-1H-pyrazol-4-yl moiety. This arrangement not only enhances the compound's reactivity but also opens up numerous possibilities for further derivatization and functionalization.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their pharmacological properties. Among these, pyrazole derivatives have emerged as particularly promising candidates due to their broad spectrum of biological activities. The incorporation of a 1-methyl-1H-pyrazol-4-yl group in N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine not only imparts unique electronic and steric properties but also suggests potential interactions with biological targets such as enzymes and receptors.

One of the most intriguing aspects of this compound is its potential role in the development of new therapeutic agents. The diamine functionality is particularly noteworthy, as it can participate in various chemical reactions that are pivotal for drug design. For instance, it can undergo condensation reactions with carbodiimides to form urea derivatives or react with aldehydes and ketones to yield Schiff bases. These reactions are fundamental in constructing more complex molecular architectures that mimic natural products or designed scaffolds.

The synthesis of N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine involves multiple steps that showcase the sophistication of contemporary synthetic methodologies. The process typically begins with the preparation of the benzene diamine precursor, followed by functionalization at the para position with the appropriate substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the pyrazole moiety efficiently and selectively.

The importance of this compound is further underscored by its potential applications in medicinal chemistry. Researchers are exploring its use as a building block for more complex molecules that exhibit pharmacological activity against various diseases. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways or acting as modulators of neurotransmitter receptors. Such activities are critical for developing treatments for conditions like cancer, autoimmune disorders, and neurological diseases.

Recent studies have highlighted the versatility of N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine in facilitating the development of novel drug candidates. By leveraging its unique structural features, scientists have been able to design molecules that exhibit enhanced binding affinity and selectivity towards target proteins. This has been achieved through rational drug design approaches that incorporate computational modeling and high-throughput screening techniques.

The role of computational chemistry in optimizing the structure and properties of this compound cannot be overstated. Molecular modeling studies have provided valuable insights into how different substituents influence the electronic distribution and reactivity of the molecule. These insights have guided synthetic chemists in making informed decisions about which modifications are most likely to yield compounds with desired biological activities.

In conclusion, N1-methyl-N1-(1-methyl-1H-pyrazol-4-yl)methylbenzene-1,4-diamine (CAS No. 1006682-81-0) stands out as a remarkable example of how structural complexity can be leveraged to develop innovative pharmaceuticals. Its multifaceted applications in drug discovery and medicinal chemistry highlight its significance as a versatile intermediate and building block for future therapeutics. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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